Metogest
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metogest involves several steps, starting from the basic steroid structure. The key steps include the introduction of the 16,16-dimethyl group and the conversion of the steroid to the desired antiandrogen form. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Metogest undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones, while reduction can yield hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study steroidal antiandrogens.
Biology: Investigated for its effects on androgen receptors and related pathways.
Medicine: Explored as a potential treatment for acne and other androgen-related conditions.
Industry: Potential use in the development of new antiandrogenic drugs.
Mechanism of Action
Metogest exerts its effects by binding to androgen receptors, thereby blocking the action of androgens. This leads to a decrease in androgenic activity, which is beneficial in conditions such as acne. The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling .
Comparison with Similar Compounds
Similar Compounds
Cyproterone acetate: Another steroidal antiandrogen used in the treatment of acne and other androgen-related conditions.
Spironolactone: A non-steroidal antiandrogen with similar applications.
Uniqueness
Metogest is unique due to its specific structure, which includes the 16,16-dimethyl group. This structural feature distinguishes it from other steroidal antiandrogens and contributes to its specific antiandrogenic activity .
Properties
CAS No. |
52279-58-0 |
---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13,16,16-trimethyl-1,2,6,7,8,9,10,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-19(2)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-20(17,3)18(19)22/h10,14-18,22H,4-9,11H2,1-3H3/t14-,15+,16+,17-,18-,20-/m0/s1 |
InChI Key |
JYCITEUSLNKPHC-URNBORRASA-N |
SMILES |
CC1(CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC([C@@H]2O)(C)C)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CC1(CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C)C |
Key on ui other cas no. |
52279-58-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.